molecular formula C16H23NO3 B2567062 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide CAS No. 1788531-10-1

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide

Cat. No.: B2567062
CAS No.: 1788531-10-1
M. Wt: 277.364
InChI Key: RIWBNBIDJBKGJE-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclobutanecarboxamide core, substituted with a hydroxyethoxy group and a methylphenyl group

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide typically involves multiple steps. One common approach is to start with the cyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine under basic conditions to yield the desired compound. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
  • Ethanol, 2-[2-(2-hydroxyethoxy)ethylamino]

Uniqueness

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide is unique due to its specific structural features, such as the cyclobutanecarboxamide core and the combination of hydroxyethoxy and methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)15(20-10-9-18)11-17-16(19)14-3-2-4-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWBNBIDJBKGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2CCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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